molecular formula C14H8N2O4 B11853923 Coumarin, 6-nitro-3-(2-pyridyl)- CAS No. 3390-73-6

Coumarin, 6-nitro-3-(2-pyridyl)-

Cat. No.: B11853923
CAS No.: 3390-73-6
M. Wt: 268.22 g/mol
InChI Key: DEVUZNNOKRMLDW-UHFFFAOYSA-N
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Description

Coumarin, 6-nitro-3-(2-pyridyl)- is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties

Chemical Reactions Analysis

Types of Reactions

Coumarin, 6-nitro-3-(2-pyridyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include potassium carbonate, sodium borohydride, and halogenating agents. The conditions typically involve moderate temperatures and the use of solvents like acetone or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Biological Activity

Coumarin, 6-nitro-3-(2-pyridyl)- is a synthetic derivative of coumarin, a compound known for its diverse biological activities. This article explores the biological activity of this specific coumarin derivative, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Coumarins

Coumarins are a class of compounds characterized by a benzopyrone structure. They are widely studied for their anticoagulant , anti-inflammatory , antimicrobial , and anticancer properties. The presence of various substituents on the coumarin core significantly influences their biological activities .

Biological Activities

The biological activities of Coumarin, 6-nitro-3-(2-pyridyl)- can be categorized into several pharmacological effects:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of key enzymes and pathways associated with cancer progression, such as the PI3K/Akt/mTOR signaling pathway .
  • Antimicrobial Properties : Coumarin derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The nitro group in this compound enhances its efficacy against microbial strains .
  • Anti-inflammatory Effects : Studies suggest that this coumarin derivative can reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases .
  • Antioxidant Activity : Coumarins are known for their ability to scavenge free radicals, which contributes to their protective effects on cellular membranes. This property is crucial in preventing oxidative stress-related damage .

The biological activity of Coumarin, 6-nitro-3-(2-pyridyl)- is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : This compound has been shown to inhibit enzymes such as carbonic anhydrase and lipoxygenases, which play critical roles in cancer progression and inflammation .
  • Cell Cycle Arrest : It induces cell cycle arrest at different phases (G0/G1/S/M), leading to apoptosis in cancer cells. This is mediated through caspase-dependent pathways and alterations in Bcl-2 family proteins .

Research Findings and Case Studies

Several studies have investigated the biological effects of Coumarin, 6-nitro-3-(2-pyridyl)-:

  • Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits IC50 values ranging from 18.97 μg/mL to 98.14 μg/mL against various cancer cell lines, including PC3 and DU145 cells. These values indicate a potent anticancer effect compared to standard chemotherapeutic agents like cisplatin .
  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties revealed that Coumarin, 6-nitro-3-(2-pyridyl)- showed significant activity against multiple bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Anti-inflammatory Activity : Experimental models demonstrated that this coumarin derivative significantly reduced pro-inflammatory cytokines in cell cultures treated with inflammatory stimuli, highlighting its therapeutic potential in inflammatory diseases .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against PC3 and DU145 cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduced cytokine levels in vitro
AntioxidantScavenging free radicals

Properties

CAS No.

3390-73-6

Molecular Formula

C14H8N2O4

Molecular Weight

268.22 g/mol

IUPAC Name

6-nitro-3-pyridin-2-ylchromen-2-one

InChI

InChI=1S/C14H8N2O4/c17-14-11(12-3-1-2-6-15-12)8-9-7-10(16(18)19)4-5-13(9)20-14/h1-8H

InChI Key

DEVUZNNOKRMLDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O

Origin of Product

United States

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